Diethyl 2-(diphenylphosphoryl)butanedioate
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Overview
Description
Diethyl 2-(diphenylphosphoryl)butanedioate is an organophosphorus compound with the molecular formula C20H23O5P. It contains 49 atoms, including 23 hydrogen atoms, 20 carbon atoms, 5 oxygen atoms, and 1 phosphorus atom
Preparation Methods
The synthesis of diethyl 2-(diphenylphosphoryl)butanedioate involves several steps. One common method is the palladium-catalyzed α, β-homodiarylation of vinyl esters . This method significantly improves the overall yield of the final product. The reaction conditions typically involve the use of palladium catalysts and specific reaction temperatures and times to achieve optimal results. Industrial production methods may vary, but they generally follow similar synthetic routes with modifications to scale up the process.
Chemical Reactions Analysis
Diethyl 2-(diphenylphosphoryl)butanedioate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include diphenyl phosphorazidate (DPPA), which acts as a versatile synthetic reagent . DPPA can be used for amide synthesis, ester synthesis, phosphorylation, and other reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 2-(diphenylphosphoryl)butanedioate has several scientific research applications. It is used in the synthesis of antimicrobial agents, where it has shown high selectivity and activity against specific bacterial strains . Additionally, this compound is utilized in organic chemistry for various synthetic pathways and reactions. Its unique chemical properties make it valuable in the development of new drugs and materials.
Mechanism of Action
The mechanism of action of diethyl 2-(diphenylphosphoryl)butanedioate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as phosphorylation and azide synthesis . These reactions enable the compound to modify biological molecules and pathways, leading to its observed effects in scientific research applications.
Comparison with Similar Compounds
Diethyl 2-(diphenylphosphoryl)butanedioate can be compared with other similar organophosphorus compounds, such as phosphoramidates . Phosphoramidates are known for their stable phosphoryl bonds and their presence in various biologically active natural products. While both compounds share some similarities in their chemical structure and reactivity, this compound is unique in its specific applications and synthetic pathways.
Properties
Molecular Formula |
C20H23O5P |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
diethyl 2-diphenylphosphorylbutanedioate |
InChI |
InChI=1S/C20H23O5P/c1-3-24-19(21)15-18(20(22)25-4-2)26(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,18H,3-4,15H2,1-2H3 |
InChI Key |
BROCUFYDJLHLJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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